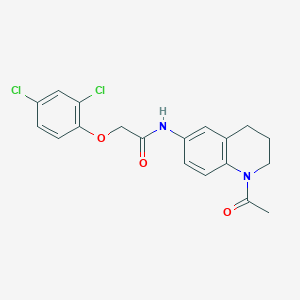

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as ADQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADQA is a synthetic compound that belongs to the class of quinolines and is known to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Structural Aspects and Properties One study explores the structural characteristics of amide-containing isoquinoline derivatives, emphasizing their ability to form gels or crystalline solids upon interaction with different mineral acids. The research demonstrates how the structural orientation of these compounds, influenced by the nature of interacting acids, leads to diverse physical states such as gels or crystalline forms. This property is crucial for applications in materials science, where the manipulation of physical states is often required (Karmakar, Sarma, & Baruah, 2007).

Molecular Interactions Another study focuses on the different spatial orientations of amide derivatives, particularly in their coordination with anions. This research highlights the tweezer-like geometry of certain stretched amide derivatives and their self-assembly into channel-like structures. Understanding these molecular interactions is essential for developing new materials and chemical sensors, as the specific orientation and assembly of molecules can significantly impact their functional properties (Kalita & Baruah, 2010).

Fluorescence Applications The fluorescence properties of amide-containing isoquinoline derivatives are explored, revealing that host–guest complexes of these compounds exhibit enhanced fluorescence emission. Such findings are pertinent to the development of advanced fluorescent materials for applications in sensing, imaging, and molecular tagging. The study elucidates how the interaction with specific guest molecules can modulate the fluorescence characteristics of these compounds, offering valuable insights for the design of new fluorescent probes (Karmakar, Sarma, & Baruah, 2007).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O3/c1-12(24)23-8-2-3-13-9-15(5-6-17(13)23)22-19(25)11-26-18-7-4-14(20)10-16(18)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOHKAFRXJJIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)

![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)